N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines
Properties
IUPAC Name |
N-cyclohexyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14-8-4-7-13-11(14)9-12(16(21)18-13)15(20)17-10-5-2-1-3-6-10/h9-10H,1-8H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWJKQNJAAFWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(CCCC3=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the reaction of the corresponding carboxylic acid derivatives with aniline in the presence of a coupling agent such as carbonyldiimidazole (CDI). This reaction yields N-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamides in yields ranging from 71% to 85% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activity.
Hexahydroquinoline derivatives: These compounds have a similar hexahydroquinoline core but may have different substituents, affecting their properties and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological and chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
